3-Hydroxy Fenspiride
Description
Contextualization within Fenspiride (B195470) Metabolite Research
The metabolic landscape of Fenspiride is complex, with several metabolites being identified. Alongside 3-Hydroxy Fenspiride, other hydroxylated derivatives such as 2-Hydroxy Fenspiride and 4-Hydroxy Fenspiride, as well as Fenspiride N-Oxide, have been noted in research. weblivelink.comaxios-research.comvulcanchem.com The investigation of these metabolites, including this compound, is crucial for a complete understanding of the parent drug's fate in biological systems. vulcanchem.com
Significance as a Fenspiride Biotransformation Product and Research Standard
The formation of this compound is a direct result of the metabolic processes acting on Fenspiride. As a biotransformation product, its detection and quantification in biological fluids like plasma and urine are central to pharmacokinetic studies. researchgate.netresearchgate.net
The availability of pure, well-characterized this compound as a research standard is indispensable for several reasons: weblivelink.com
Analytical Method Development: It is used to develop and validate analytical methods, such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), for the accurate detection and quantification of Fenspiride and its metabolites in various biological matrices. vulcanchem.commac-mod.com
Metabolic Studies: It serves as a reference marker to confirm the identity of metabolites found in in-vivo and in-vitro metabolism studies. vulcanchem.com
Structure-Activity Relationship (SAR) Analysis: By comparing the biological activity of this compound with the parent drug and other metabolites, researchers can understand how the position of the hydroxyl group influences the compound's effects. vulcanchem.com
Below is a data table detailing the key identifiers for this compound.
| Identifier | Value |
| Chemical Name | 8-[2-(3-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
| Molecular Formula | C₁₅H₂₀N₂O₃ |
| Molecular Weight | 276.33 g/mol |
| CAS Number | 441781-23-3 |
Data sourced from multiple chemical suppliers and databases. axios-research.comallmpus.com
Overview of Academic Research Trajectories on this compound
Academic research involving this compound has primarily followed an analytical and metabolic trajectory. The initial focus was on the detection and identification of Fenspiride metabolites in biological samples, which led to the characterization of compounds like this compound. researchgate.netresearchgate.net
Subsequent research efforts have concentrated on the development of sensitive and specific analytical methods for their quantification. These methods are crucial for pharmacokinetic studies and for monitoring the presence of these compounds in various contexts, including doping control in equine sports. researchgate.netmac-mod.com Techniques such as gas chromatography-mass spectrometry (GC-MS) and, more recently, ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) have been employed for this purpose. researchgate.net
The table below summarizes the analytical techniques used in the study of Fenspiride and its metabolites, including this compound.
| Analytical Technique | Application | Reference |
| Capillary Gas Chromatography-Mass Spectrometry (GC-MS) | Detection and identification of Fenspiride and its metabolites in equine plasma and urine. | researchgate.net |
| Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | Quantification of Fenspiride in human plasma. | researchgate.net |
| High-Performance Liquid Chromatography (HPLC) | Quantitative determination of Fenspiride residues. | researchgate.net |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Simultaneous detection of multiple compounds, including Fenspiride metabolites, in equine plasma. | mac-mod.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-[2-(3-hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-13-3-1-2-12(10-13)4-7-17-8-5-15(6-9-17)11-16-14(19)20-15/h1-3,10,18H,4-9,11H2,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTTZGCVKGAGRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CNC(=O)O2)CCC3=CC(=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50857763 | |
| Record name | 8-[2-(3-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50857763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
441781-23-3 | |
| Record name | 8-[2-(3-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50857763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization for Research
Advanced Synthetic Routes to 3-Hydroxy Fenspiride (B195470) and Related Analogs
The synthesis of 3-Hydroxy Fenspiride and its analogs for research purposes necessitates the development of flexible and efficient chemical routes. These methods can be broadly categorized into late-stage modification of the parent fenspiride structure and de novo synthesis from appropriately substituted precursors.
Strategies for Site-Specific Hydroxylation of Fenspiride Core Structures
Direct hydroxylation of the aromatic ring in fenspiride presents a challenge in achieving regioselectivity. The phenethyl group is susceptible to oxidation at multiple positions. However, advances in catalysis offer potential solutions. For instance, manganese-based catalyst systems have been developed for the chemoselective hydroxylation of methylene (B1212753) C-H bonds in the presence of aromatic rings, which could potentially be adapted for the fenspiride scaffold. google.com While this specific application to fenspiride is not detailed in the literature, the principle of using tailored catalysts to direct oxidation to a specific site is a key strategy. google.com
Another approach involves the use of biocatalysis. Enzymes such as cytochrome P450 monooxygenases are known to hydroxylate aromatic compounds with high selectivity. researchgate.net While a specific enzyme for the 3-hydroxylation of fenspiride has not been identified, screening of microbial systems or engineered enzymes could yield a biocatalyst capable of performing this transformation efficiently. researchgate.net
Stereo- and Regioselective Synthetic Approaches
A more reliable method for obtaining this compound involves a de novo synthesis starting from a precursor that already contains the hydroxyl group at the desired position. A plausible synthetic strategy would commence with 3-hydroxyphenethylamine or a protected derivative thereof. This precursor would then be used to construct the piperidine (B6355638) and spirooxazolidinone rings characteristic of the fenspiride molecule.
The synthesis of the spirooxazolidinone ring system can be achieved through several methods. One established route involves the reaction of a substituted piperidin-4-one with an appropriate reagent to form a spiro-epoxide, which can then be converted to the spiro-oxazolidinone. thieme-connect.com The stereochemistry of the spiro center is a critical aspect, and stereoselective methods for the synthesis of spirooxazolidinones, often employing chiral catalysts or auxiliaries, have been developed for related structures like spirooxindoles. researchgate.netresearchgate.netrsc.org These methodologies could potentially be adapted to a 1-(3-hydroxyphenethyl)piperidin-4-one precursor to afford stereochemically defined this compound.
An alternative approach to the spirooxazolidinone ring involves a nitro-aldol condensation on the piperidin-4-one precursor, followed by reduction and cyclization. organic-chemistry.org This method has been successfully applied to the commercial manufacturing of fenspiride hydrochloride and could be adapted for the synthesis of its hydroxylated analog. organic-chemistry.org
| Synthetic Approach | Key Precursor | Relevant Methodologies | Potential for Selectivity |
| De Novo Synthesis | 3-Hydroxyphenethylamine | Construction of piperidine and spirooxazolidinone rings | High regioselectivity; stereoselectivity achievable with chiral catalysts. |
| Late-Stage Hydroxylation | Fenspiride | Catalytic C-H oxidation, Biocatalysis | Regioselectivity is a challenge and requires specific catalysts or enzymes. |
Precursor-Based Synthesis and Derivatization for Research Probes
The synthesis of research probes, such as fluorescently labeled or biotinylated derivatives, is essential for studying the interaction of this compound with biological targets. These probes are typically synthesized by coupling a reporter molecule to the this compound scaffold. The phenolic hydroxyl group of this compound is a convenient handle for such modifications.
For example, a fluorescent probe could be synthesized by etherification or esterification of the hydroxyl group with a linker attached to a fluorophore like a coumarin (B35378) or rhodamine derivative. nih.govnih.gov The choice of linker is crucial to ensure that the probe retains its biological activity. mdpi.com
Similarly, a biotinylated probe for use in affinity-based pulldown assays can be prepared by attaching a biotin (B1667282) moiety, often via a polyethylene (B3416737) glycol (PEG) linker, to the hydroxyl group. mdpi.comfrontiersin.orgwikipedia.orgcreative-peptides.com This allows for the capture and identification of proteins that interact with this compound. mdpi.comfrontiersin.orgwikipedia.orgcreative-peptides.com
Isotopic Labeling for Mechanistic and Metabolic Pathway Elucidation
Isotopically labeled this compound is an invaluable tool for metabolic and mechanistic studies. Stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) can be incorporated into the molecule to trace its metabolic fate and to serve as internal standards in quantitative mass spectrometry-based assays. symeres.com
The synthesis of isotopically labeled this compound would typically involve the use of a labeled precursor. For instance, the synthesis of a deuterated version could start from a deuterated phenethylamine (B48288) derivative. rsc.org Fenspiride-d5, a deuterated form of the parent drug, is commercially available, indicating that such synthetic strategies are feasible. tandfonline.comgoogle.com
Carbon-13 labeled analogs can be synthesized from commercially available labeled starting materials, such as [¹³C₆]-phenol, which can be elaborated into the required 3-hydroxy-[¹³C₆]-phenethylamine precursor. researchgate.net A general procedure for the late-stage [¹¹C], [¹³C], and [¹⁴C] carbon isotope labeling of cyclic carbamates has been reported, which could be applicable to the spirooxazolidinone moiety of fenspiride. thieme-connect.com
| Isotope | Precursor Example | Application | Reference |
| Deuterium (²H) | Deuterated phenethylamine | Metabolic stability studies, internal standard | rsc.orggoogle.com |
| Carbon-13 (¹³C) | [¹³C₆]-Phenol | Metabolic pathway tracing, quantitative analysis | google.comresearchgate.net |
| Carbon-11 (¹¹C) | [¹¹C]CO₂ | Positron Emission Tomography (PET) imaging | thieme-connect.com |
Derivatization for Enhanced Spectroscopic Analysis and Biological Probing
For analytical purposes, particularly for gas chromatography-mass spectrometry (GC-MS), derivatization of this compound is often necessary to increase its volatility and thermal stability. nih.gov The phenolic hydroxyl group and the secondary amine in the oxazolidinone ring are the primary sites for derivatization.
A common derivatization technique for phenolic compounds is silylation, which involves reacting the hydroxyl group with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ether. nih.govacs.org This method has been successfully used for the analysis of fenspiride metabolites. researchgate.net Other derivatization strategies for phenols include methylation and acylation. tandfonline.com
The choice of derivatization reagent can be optimized to achieve the best chromatographic separation and mass spectrometric detection. chula.ac.th For instance, dual derivatization, such as methylation followed by silylation, can provide additional structural information from the mass spectra. tandfonline.com
| Derivatization Method | Target Functional Group | Reagent Example | Analytical Technique |
| Silylation | Phenolic Hydroxyl, Amine | BSTFA, MSTFA | GC-MS |
| Methylation | Phenolic Hydroxyl | Diazomethane | GC-MS |
| Acylation | Phenolic Hydroxyl, Amine | Acetic Anhydride | GC-MS |
Metabolic Pathways and Biotransformation Research
Elucidation of Fenspiride (B195470) Hydroxylation Pathways Leading to 3-Hydroxy Fenspiride
The initial step in the metabolism of fenspiride involves Phase I functionalization reactions, primarily oxidation, which introduces or exposes polar functional groups. nih.govmadbarn.com This process enhances the water solubility of the compound and prepares it for subsequent Phase II conjugation reactions. The formation of this compound is a result of the hydroxylation of the fenspiride molecule.
The hydroxylation of fenspiride is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes. These heme-containing monooxygenases are the primary enzymes responsible for Phase I metabolism of a vast number of xenobiotics. While specific isoform-specific studies on the hydroxylation of fenspiride to this compound are not extensively detailed in publicly available literature, the involvement of the CYP system is well-established in the oxidation of many drug compounds. In preclinical research, in vitro studies using human liver microsomes are typically employed to identify the specific CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) responsible for a drug's metabolism. Such studies would involve incubating fenspiride with a panel of recombinant human CYP enzymes to determine which isoforms catalyze the formation of this compound.
Currently, the scientific literature primarily points towards the cytochrome P450 system as the key mediator of fenspiride hydroxylation. There is no significant evidence to suggest the involvement of other enzymatic systems, such as flavin-containing monooxygenases (FMOs) or alcohol/aldehyde dehydrogenases, in the primary hydroxylation pathway leading to the formation of this compound.
Phase II Conjugation of this compound in Preclinical Models
Following its formation via Phase I hydroxylation, this compound undergoes Phase II conjugation reactions. nih.govmadbarn.com These reactions involve the covalent attachment of endogenous polar molecules to the hydroxyl group, which further increases water solubility and facilitates the excretion of the metabolite from the body.
Glucuronidation is a major Phase II metabolic pathway for compounds containing a hydroxyl group, such as this compound. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from the cofactor uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA) to the substrate. Research in horses has indicated that the major phenolic metabolite of fenspiride is excreted as a conjugate, which is consistent with glucuronidation. nih.gov The identification of specific UGT isoforms (e.g., UGT1A1, UGT1A9, UGT2B7) involved in the glucuronidation of this compound would require targeted in vitro experiments using panels of recombinant human UGT enzymes.
Comparative Metabolism of Fenspiride and its Hydroxylated Derivatives in Animal Models
The metabolism of fenspiride and its hydroxylated derivatives can vary significantly between different animal species, which is a critical consideration in preclinical drug development. A study on the biotransformation of fenspiride in horses identified the parent drug and seven metabolites resulting from oxidation on both the aromatic and heterocyclic substructures. nih.gov This indicates that hydroxylation is a significant metabolic pathway in this species.
The study also revealed a notable difference in the urinary excretion of the major phenolic metabolite among different horse breeds. This suggests that genetic variations, likely in the expression or activity of metabolic enzymes, can influence the pharmacokinetic profile of fenspiride metabolites. nih.gov
In Vitro Metabolic Stability and Intrinsic Clearance Assessments
The in vitro metabolic stability of a compound is a critical parameter assessed during drug development, providing insights into its susceptibility to biotransformation by drug-metabolizing enzymes. This assessment is typically conducted using subcellular fractions, such as liver microsomes or hepatocytes, from various species, including humans. The primary outcomes of these studies are the determination of the compound's half-life (t1/2) and its intrinsic clearance (CLint). These values are instrumental in predicting the in vivo hepatic clearance, which in turn influences the bioavailability and dosing regimen of a drug.
In typical in vitro metabolic stability assays, the disappearance of the test compound is monitored over time when incubated with liver microsomes or hepatocytes in the presence of necessary cofactors like NADPH. if-pan.krakow.pl The rate of disappearance allows for the calculation of the half-life. Intrinsic clearance is then derived from the half-life and the concentration of the protein used in the incubation. if-pan.krakow.pl This information is crucial for understanding how rapidly the compound is likely to be eliminated from the body.
Data on In Vitro Metabolic Stability and Intrinsic Clearance of this compound
| Parameter | Test System | Species | Value | Reference |
|---|---|---|---|---|
| Half-life (t1/2) | Not Available | Not Available | No data found | N/A |
| Intrinsic Clearance (CLint) | Not Available | Not Available | No data found | N/A |
Molecular and Cellular Pharmacological Investigations Preclinical Focus
Exploration of Molecular Target Interactions of 3-Hydroxy Fenspiride (B195470)
Receptor Binding Affinity and Selectivity Studies (e.g., H1 Histamine (B1213489) Receptors)
Fenspiride is known to act as an antagonist at H1 histamine receptors. medchemexpress.cnchemicalbook.compatsnap.com This action is a key component of its mechanism, contributing to its effectiveness in mitigating inflammatory responses in the respiratory tract. medchemexpress.cnpatsnap.com Histamine is a significant mediator in allergic reactions, and its blockade can reduce symptoms such as bronchoconstriction and increased mucus secretion. medchemexpress.cn Fenspiride's antagonism of H1 receptors helps to alleviate these effects. patsnap.com In in-vitro studies using isolated guinea pig trachea, fenspiride at concentrations around 100 μM has been shown to inhibit histamine-induced contractions. medchemexpress.cn
Interactive Data Table: H1 Histamine Receptor Antagonism by Fenspiride
| Compound | Target | Action | Concentration for Effect | Model System |
| Fenspiride | H1 Histamine Receptor | Antagonist | ~100 μM | Isolated guinea pig trachea |
Enzyme Inhibition Profiling (e.g., Phosphodiesterases, Arachidonic Acid Pathway Enzymes)
Fenspiride has demonstrated inhibitory effects on several isoforms of the phosphodiesterase (PDE) enzyme family, particularly PDE3, PDE4, and PDE5. medchemexpress.cn The inhibition of these enzymes leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are important second messengers involved in smooth muscle relaxation and anti-inflammatory processes. The -log IC50 values for fenspiride's inhibition of PDE3, PDE4, and PDE5 have been reported as 3.44, 4.16, and approximately 3.8, respectively. medchemexpress.cn Notably, its inhibitory action on PDE1 and PDE2 is significantly less potent. medchemexpress.cn
Furthermore, fenspiride's anti-inflammatory properties are linked to its ability to inhibit the arachidonic acid metabolic pathway. patsnap.comorscience.ru It is suggested to reduce the activity of phospholipase A2, which in turn decreases the synthesis of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. orscience.ru
Interactive Data Table: Enzyme Inhibition Profile of Fenspiride
| Compound | Enzyme Target | -log IC50 |
| Fenspiride | Phosphodiesterase 3 (PDE3) | 3.44 |
| Fenspiride | Phosphodiesterase 4 (PDE4) | 4.16 |
| Fenspiride | Phosphodiesterase 5 (PDE5) | ~3.8 |
Note: Specific enzyme inhibition data for 3-Hydroxy Fenspiride is not detailed in the available scientific literature.
Ion Channel Modulation Assessments in Cellular Systems
Recent non-clinical studies on fenspiride have indicated that it may have an effect on ion channels, specifically the hERG (human Ether-à-go-go-Related Gene) potassium channel. chemicalbook.com Binding to and inhibition of this channel can lead to prolongation of the QT interval in the heart's electrical cycle. chemicalbook.com This finding has been a significant factor in the re-evaluation of the drug's use. chemicalbook.com However, detailed preclinical assessments quantifying the direct modulatory effects of this compound on this or other ion channels in cellular systems are not extensively documented in the public domain.
Cellular Signaling Pathway Modulation
Intracellular Second Messenger System Regulation
The inhibitory action of fenspiride on phosphodiesterases (PDEs) directly implies a modulation of intracellular second messenger systems. medchemexpress.cn By inhibiting the breakdown of cAMP and cGMP, fenspiride leads to their accumulation within the cell. These second messengers are pivotal in various cellular signaling cascades. For instance, elevated cAMP levels in bronchial smooth muscle cells promote relaxation, leading to a bronchodilatory effect.
Investigation of Gene Expression and Protein Modulation in Cellular Models
The anti-inflammatory mechanism of fenspiride involves the modulation of gene expression and protein synthesis related to the inflammatory cascade. By inhibiting the arachidonic acid pathway, fenspiride reduces the production of pro-inflammatory proteins. orscience.ru This suggests an upstream effect on the expression of genes encoding for enzymes like cyclooxygenases and lipoxygenases, although direct studies on gene expression modulation by this compound are lacking.
Anti-inflammatory and Bronchodilatory Mechanisms in Preclinical Models
The therapeutic effects of fenspiride in respiratory conditions are attributed to its dual anti-inflammatory and bronchodilatory properties. ncats.ionus.edu.sg It is plausible that its metabolites, including this compound, contribute to this pharmacological activity. The mechanisms underlying these effects for the parent compound involve antagonism of H1-histamine receptors, reduction of inflammatory mediator release, and direct effects on airway smooth muscle. nus.edu.sgncats.io
Immunological Cell Line Studies and Mediator Release Assays
Airway Smooth Muscle Relaxation Studies in Isolated Tissue Preparations
Direct studies on the effect of this compound on airway smooth muscle relaxation in isolated tissue preparations have not been identified. However, extensive research on fenspiride demonstrates its effects on bronchial smooth muscle. In isolated guinea pig trachea, fenspiride has been shown to inhibit histamine-induced contractions. caymanchem.com In a rat model of chronic obstructive pulmonary disease (COPD), fenspiride administration prevented bronchial constriction. nih.govnih.gov The bronchodilator effect of a high dose of fenspiride (15 mg/kg) was found to involve a direct relaxing effect on smooth muscle cells. nih.govnih.govjst.go.jp Fenspiride also potentiates the relaxant effects of isoprenaline and sodium nitroprusside in human isolated bronchi, suggesting an influence on both cAMP and cGMP pathways. caymanchem.com The contribution of this compound to these observed effects of the parent drug is an area for future research.
Modulation of Neurogenic Inflammation Pathways in Animal Models
The role of this compound in modulating neurogenic inflammation has not been specifically elucidated. Neurogenic inflammation involves the release of neuropeptides from sensory nerve endings, contributing to bronchoconstriction and mucus secretion. ersnet.org Studies on fenspiride have shown that it can interfere with these pathways. In a rat model of COPD, a low dose of fenspiride (0.15 mg/kg) was suggested to prevent the initiation of neurogenic inflammation by interacting with capsaicin-sensitive C-fibers. nih.govnih.govjst.go.jp In guinea-pig isolated main bronchus, fenspiride inhibited the non-adrenergic, non-cholinergic (NANC) component of contraction, which is mediated by the release of neuropeptides. ersnet.org Furthermore, in ferret trachea, fenspiride was found to inhibit neurally-mediated mucus secretion. nih.gov These findings on the parent compound suggest a potential avenue of investigation for this compound.
Structure-Activity Relationship (SAR) Studies of this compound and Its Derivatives
Detailed structure-activity relationship (SAR) studies specifically centered on this compound and its derivatives are not available in the current body of scientific literature. SAR studies are crucial for understanding how the chemical structure of a molecule influences its biological activity and for designing more potent and selective drugs. soton.ac.uk
Identification of Key Pharmacophoric Features Influencing Biological Activity
A pharmacophore model for this compound has not been established. For the parent compound, fenspiride, the key structural features contributing to its activity are thought to include the spiro-oxazolidinone ring and the phenylethyl group. soton.ac.uk The molecule acts as an antagonist at H1-histamine receptors and an α1-adrenergic receptor blocker. wikipedia.org The presence of a basic nitrogen atom and an aromatic ring are features often associated with hERG channel binding, which has been a safety concern for fenspiride. researchgate.net
Impact of Hydroxylation Position on Ligand-Target Interactions
The specific impact of the hydroxyl group at the 3-position of the phenyl ring on the biological activity of fenspiride has not been quantitatively determined in the available literature. Generally, the introduction of a hydroxyl group can alter a molecule's polarity, solubility, and its ability to form hydrogen bonds with biological targets, which can significantly affect its pharmacological profile. mdpi.com The presence of phenolic hydroxyl groups is often crucial for antioxidant and anti-inflammatory activities in various compounds. mdpi.com One study on fenspiride metabolism noted that the major phenolic metabolite could be detected in urine for an extended period after administration, suggesting it is a significant product of biotransformation. science.gov Further research is necessary to understand how this hydroxylation affects the affinity and efficacy of the molecule at its various targets compared to the parent fenspiride molecule.
Advanced Analytical Research Methodologies
Chromatographic Techniques for Separation and Quantification in Research Samples
Chromatographic methods are essential for isolating metabolites like 3-Hydroxy Fenspiride (B195470) from endogenous compounds in biological samples, enabling accurate quantification and subsequent structural analysis.
Ultra-Performance Liquid Chromatography (UPLC) Method Development for Metabolite Analysis
Ultra-Performance Liquid Chromatography (UPLC) is a highly sensitive and rapid technique frequently coupled with mass spectrometry for metabolite analysis. The development of UPLC methods for fenspiride and its metabolites, including 3-Hydroxy Fenspiride, focuses on achieving optimal separation from the parent drug and other metabolic products. oiirj.org These methods are designed to be specific, precise, and reproducible for the analysis of related substances in pharmaceutical ingredients. oiirj.org
Research has led to the development of rapid UPLC-MS/MS methods for quantifying fenspiride in human plasma, which are directly applicable to its metabolites. researchgate.netwalshmedicalmedia.com A simple protein precipitation step, often using acetonitrile (B52724), is typically employed for sample preparation. researchgate.net The separation is commonly performed on a reverse-phase column, such as an ACQUITY UPLC® BEH C18, using a gradient elution with a mobile phase consisting of acetonitrile and water, often acidified with formic acid to improve peak shape and ionization efficiency. researchgate.netresearchgate.net The high resolution and short run times of UPLC make it ideal for high-throughput analysis in metabolomics. oiirj.org
Table 1: Typical UPLC Parameters for Fenspiride Metabolite Analysis This table is interactive. Click on the headers to sort.
| Parameter | Description | Source(s) |
|---|---|---|
| System | Waters Acquity UPLC® | researchgate.net |
| Column | ACQUITY UPLC® BEH C18 (e.g., 50 mm × 2.1 mm, 1.7 µm) | researchgate.netresearchgate.net |
| Mobile Phase | Gradient mixture of Acetonitrile and Water with 0.2% Formic Acid | researchgate.net |
| Flow Rate | 0.4 mL/min | researchgate.net |
| Column Temp. | 30°C | researchgate.net |
| Sample Prep. | Protein precipitation with Acetonitrile | researchgate.net |
Gas Chromatography (GC) Applications in Metabolite Profiling
Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for metabolite profiling. azolifesciences.comnih.gov However, for non-volatile and thermally labile compounds like this compound, direct analysis is not feasible. thermofisher.com Therefore, a critical step in GC-based analysis is chemical derivatization, which converts polar functional groups (such as -OH, -COOH, and -NH) into more volatile and thermally stable analogues. azolifesciences.comthermofisher.commdpi.com
The most common derivatization procedure for metabolite analysis is a two-step process involving methoximation followed by silylation. thermofisher.commdpi.com Trimethylsilylation (TMS), often using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is widely employed to derivatize the hydroxyl group of this compound, increasing its volatility for GC analysis. researchgate.netnih.gov Studies on fenspiride metabolites in equine urine and plasma have successfully utilized GC-MS following complex sample preparation that includes solid-phase extraction and subsequent trimethylsilylation of the analytes. walshmedicalmedia.comresearchgate.netresearchgate.net This approach allows for the effective separation and identification of various metabolites within a single chromatographic run. nih.gov
Table 2: General Workflow for GC-MS Metabolite Analysis This table is interactive. Click on the headers to sort.
| Step | Procedure | Purpose | Source(s) |
|---|---|---|---|
| 1. Extraction | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction | Isolate metabolites from biological matrix | walshmedicalmedia.comresearchgate.net |
| 2. Derivatization | Methoximation followed by Trimethylsilylation (e.g., with MSTFA) | Increase volatility and thermal stability of the analyte | nih.govthermofisher.commdpi.com |
| 3. Separation | Capillary Gas Chromatography | Separate derivatized metabolites based on boiling point and polarity | researchgate.netazolifesciences.com |
| 4. Detection | Mass Spectrometry (MS) | Identify and quantify compounds based on mass-to-charge ratio and fragmentation | azolifesciences.comnih.gov |
Mass Spectrometry for Structural Elucidation and Quantitative Analysis
Mass spectrometry is an indispensable technique in metabolite research, offering unparalleled sensitivity and structural information. When coupled with chromatographic separation, it allows for both the quantification and definitive identification of compounds like this compound.
Tandem Mass Spectrometry (MS/MS) for Metabolite Identification and Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is the gold standard for quantitative bioanalysis and metabolite identification due to its high specificity and sensitivity. upce.cz In an MS/MS experiment, a specific precursor ion (the protonated molecule of the target analyte, [M+H]⁺) is selected and fragmented to produce characteristic product ions. This specific transition is monitored for quantification, a technique known as Multiple Reaction Monitoring (MRM). researchgate.net
For the parent drug fenspiride (C₁₅H₂₀N₂O₂, molecular weight 260.33 g/mol ), the MRM transition of its protonated molecule at m/z 261.1 is typically monitored to a product ion at m/z 104.9. researchgate.netnih.gov this compound is formed by the addition of one oxygen atom, resulting in a chemical formula of C₁₅H₂₀N₂O₃ and a molecular weight of approximately 276.33 g/mol . Its protonated precursor ion would therefore be observed at m/z 277.1. The fragmentation of this compound would be studied to identify a unique and stable product ion for its selective detection. The analysis of underivatized amino acids and other molecules by MS/MS provides a framework for how specific transitions are identified and optimized for each compound of interest. nih.gov A comparative analysis of the fragmentation patterns between the metabolite and a synthesized standard would confirm its identity. reddit.com
Table 3: Comparative MS/MS Parameters for Fenspiride and this compound This table is interactive. Click on the headers to sort.
| Compound | Formula | Precursor Ion ([M+H]⁺) m/z | Key Product Ion m/z | Source(s) |
|---|---|---|---|---|
| Fenspiride | C₁₅H₂₀N₂O₂ | 261.1 | 104.9 | researchgate.net |
| This compound | C₁₅H₂₀N₂O₃ | 277.1 (Predicted) | To be determined empirically | |
High-Resolution Mass Spectrometry (HRMS) and Accurate Mass Measurement in Metabolomics
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of unknown metabolites. algimed.com Instruments like the Quadrupole-Time of Flight (Q-TOF) or Orbitrap can measure the mass-to-charge ratio of an ion with exceptional precision, typically with an error of less than 5 parts per million (ppm). algimed.comthermofisher.com
This capability allows researchers to distinguish between compounds that have the same nominal mass but different elemental formulas. algimed.com For this compound, its molecular formula is C₁₅H₂₀N₂O₃. HRMS would be used to measure the mass of its protonated ion and compare it to the theoretical (exact) mass. Confirmation of the measured mass within a narrow tolerance of the theoretical mass provides strong evidence for the assigned elemental composition, a critical step in the structural elucidation of a novel or suspected metabolite. algimed.commdpi.com
Table 4: Elemental Composition and Mass Data for this compound This table is interactive. Click on the headers to sort.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₅H₂₀N₂O₃ |
| Nominal Mass | 276 |
| Monoisotopic (Exact) Mass | 276.14739 |
| Protonated Ion [M+H]⁺ (Exact Mass) | 277.15467 |
| Required HRMS Accuracy | < 5 ppm |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation
While mass spectrometry provides information on mass and elemental composition, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for elucidating the complete chemical structure of a molecule. uni-saarland.de NMR analysis provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
For this compound, a suite of NMR experiments would be required for full structural confirmation.
¹H NMR: This experiment identifies all the unique proton environments in the molecule. The introduction of a hydroxyl group onto the phenyl ring of the phenylethyl moiety would cause a predictable shift in the signals of the adjacent aromatic protons.
¹³C NMR: This provides information on the unique carbon atoms. The carbon atom bonded to the new hydroxyl group, as well as adjacent carbons, would exhibit distinct chemical shifts compared to the parent fenspiride molecule.
2D NMR (COSY, HSQC): Two-dimensional NMR experiments are used to establish connectivity. A ¹H-¹H Correlation Spectroscopy (COSY) experiment would show which protons are coupled to each other, helping to map out the spin systems. A ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates each proton with the carbon atom it is directly attached to. These experiments are essential to unambiguously determine the exact position of the hydroxyl group on the phenyl ring (i.e., confirming it is 3-hydroxy and not 2- or 4-hydroxy), thus providing comprehensive and unequivocal structural confirmation.
While specific spectral data for this compound is not publicly available, commercial suppliers of fenspiride hydrochloride often possess ¹H and ¹³C NMR data for the parent compound, which would serve as a crucial reference for interpreting the metabolite's spectra. tcichemicals.comtcichemicals.com
Spectroscopic and Spectrometric Approaches for Molecular Characterization
The definitive identification and structural elucidation of this compound, a primary metabolite of Fenspiride, rely on advanced analytical methodologies. Spectroscopic and spectrometric techniques are indispensable tools for characterizing the molecule, confirming its structure, and distinguishing it from its parent compound and other related substances. These methods provide detailed information on the molecule's atomic composition, connectivity, and structural framework.
The primary analytical challenge lies in identifying the specific position of the hydroxyl group on the phenylethyl moiety. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the principal techniques employed to meet this challenge.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions. For the analysis of Fenspiride metabolites like this compound, MS is often coupled with chromatographic techniques such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for separation from complex biological matrices. nih.govresearchgate.net
Research on Fenspiride biotransformation has shown that its metabolites can be effectively identified using these hyphenated techniques. nih.gov Studies involving the administration of Fenspiride to horses revealed the presence of seven metabolites, formed through oxidative pathways affecting both the aromatic and heterocyclic parts of the molecule. nih.gov For GC-MS analysis, derivatization, such as trimethylsilylation (TMS), is often employed to increase the volatility and thermal stability of the metabolites. nih.gov The positive ion electron ionization mass spectra of the TMS derivatives provide critical information for structural elucidation. nih.gov
The chemical identity of this compound is confirmed as 8-[2-(3-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one. allmpus.com This structure is consistent with the addition of a single oxygen atom to the Fenspiride molecule, resulting in a corresponding mass shift.
Table 1: Molecular Identity of this compound
| Attribute | Data | Reference |
|---|---|---|
| Chemical Name | 8-[2-(3-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one | allmpus.com |
| Molecular Formula | C₁₅H₂₀N₂O₃ | allmpus.comaxios-research.com |
| Molecular Weight | 276.33 g/mol | allmpus.com |
| CAS Number | 441781-23-3 | allmpus.comaxios-research.com |
In a mass spectrometer, this compound would be expected to produce a distinct molecular ion peak corresponding to its molecular weight. Tandem mass spectrometry (MS/MS) experiments would be used to generate characteristic fragment ions. The fragmentation pattern would differ from that of Fenspiride due to the presence of the hydroxyl group on the phenyl ring, which influences the cleavage patterns of the molecule. For instance, the transition of m/z 261→105 is monitored for the parent compound, Fenspiride, in UPLC-MS/MS methods. researchgate.netresearchgate.net A similar targeted approach would be developed for this compound based on its unique fragmentation.
Table 2: Expected Mass Spectrometric Data for this compound
| Parameter | Description | Expected Value |
|---|---|---|
| Parent Compound (Fenspiride) | Molecular Weight (C₁₅H₂₀N₂O₂) | 260.33 g/mol |
| Metabolite | Molecular Weight (C₁₅H₂₀N₂O₃) | 276.33 g/mol |
| Mass Shift | Hydroxylation (+O) | +16 Da |
| Derivatized Metabolite (TMS) | Molecular Weight of TMS derivative | 348.49 g/mol (for mono-TMS) |
| Ionization Mode | Typically Electrospray Ionization (ESI) | Positive Mode [M+H]⁺ |
| Expected Molecular Ion | Protonated Molecule [M+H]⁺ | m/z 277.15 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. Both ¹H NMR (proton) and ¹³C NMR (carbon-13) spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. For this compound, NMR is crucial for unequivocally confirming the position of the hydroxyl group on the aromatic ring (i.e., position 2, 3, or 4).
While specific spectral data for this compound is not widely published in scientific literature, reference standards are available from commercial suppliers who provide comprehensive Certificates of Analysis, including ¹H NMR, ¹³C NMR, and other spectroscopic data. allmpus.comweblivelink.com The analysis of these spectra would involve:
¹H NMR: The substitution pattern on the aromatic ring would be clearly discernible. A hydroxyl group at the 3-position would result in a specific set of multiplicities and coupling constants for the remaining aromatic protons, which would be distinct from the patterns expected for 2-hydroxy or 4-hydroxy isomers.
¹³C NMR: The chemical shift of the carbon atom bonded to the hydroxyl group (C-3) would be significantly different from that of the other aromatic carbons. This provides confirmatory evidence for the substitution position.
2D NMR Techniques: Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be used to establish the connectivity between protons and carbons, providing unambiguous proof of the entire molecular structure.
The combination of high-resolution mass spectrometry and NMR spectroscopy allows for the complete and confident molecular characterization of this compound.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Fenspiride |
| 2-Hydroxy Fenspiride |
| 4-Hydroxy Fenspiride |
Computational and Theoretical Research on 3 Hydroxy Fenspiride
Molecular Docking and Dynamics Simulations for Ligand-Target Binding Prediction
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict how a ligand, such as 3-Hydroxy Fenspiride (B195470), interacts with a protein target at the atomic level. Docking predicts the preferred orientation and binding affinity of the ligand in the protein's binding site, while MD simulations provide insights into the stability and conformational changes of the ligand-protein complex over time. nih.govuzh.ch
While direct docking studies on 3-Hydroxy Fenspiride are not prominent in the literature, research on its parent compound, Fenspiride, has been conducted. For instance, a computational study identified Fenspiride as having a high binding affinity for xanthine (B1682287) oxidase (XO), an enzyme involved in gout. nih.gov Molecular docking and subsequent MD simulations were used to assess the interactions within the enzyme's active site and calculate binding free energies. nih.gov
For this compound, similar studies would be invaluable. The introduction of a hydroxyl group to the phenyl ring significantly alters the molecule's electronic and steric properties. This change would likely lead to different binding interactions compared to the parent Fenspiride. A docking study would predict the new hydrogen-bonding patterns and other interactions formed by the hydroxyl group, which could affect its affinity and selectivity for various biological targets, including those related to its therapeutic action and its off-target effects, such as the hERG potassium channel. mdpi.comresearchgate.net
MD simulations would further elucidate the stability of these predicted interactions. By simulating the movement of atoms over time, researchers can assess the dynamic behavior of the this compound-protein complex, calculating metrics like Root Mean Square Deviation (RMSD) to evaluate the stability of the complex. nih.gov
Table 1: Representative Data from a Hypothetical Molecular Docking and Dynamics Study of this compound
| Parameter | Description | Hypothetical Value/Finding |
| Molecular Docking | ||
| Binding Energy (kcal/mol) | Estimates the strength of the interaction between the ligand and the target protein. nih.gov | -8.5 (Target: Xanthine Oxidase) |
| Key Interacting Residues | Amino acids in the protein's active site that form significant bonds with the ligand. nih.gov | TYR-123, PHE-337, HIS-446 (Hydrogen bond with hydroxyl group) |
| Inhibition Constant (Ki) | Indicates the concentration of inhibitor required to produce half-maximum inhibition. | 2.5 µM |
| Molecular Dynamics | ||
| RMSD (Å) | Measures the average distance between the atoms of the superimposed protein-ligand complex over time. | Stable trajectory with RMSD fluctuating around 2.0 Å |
| Hydrogen Bond Occupancy | The percentage of simulation time a specific hydrogen bond is maintained. | 75% for the bond between the hydroxyl group of the ligand and a key residue in the active site. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netmdpi.com By identifying key molecular descriptors (physicochemical properties), QSAR models can predict the activity of new or untested compounds, guiding the design of more potent and safer molecules.
No specific QSAR models for this compound have been published. However, the principles of QSAR are directly applicable. A QSAR study for Fenspiride and its metabolites would involve calculating a range of molecular descriptors. nih.gov These can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., LogP). mdpi.com
The addition of a hydroxyl group in this compound compared to Fenspiride would significantly alter these descriptors. For example, the topological polar surface area (TPSA) would increase, and the LogP (a measure of lipophilicity) would decrease, suggesting a change in its solubility and ability to cross biological membranes. A QSAR model could quantify how these changes relate to a specific biological endpoint, such as anti-inflammatory activity or, critically, its potential for hERG channel inhibition. researchgate.net
Table 2: Comparison of Predicted Physicochemical Descriptors for Fenspiride and this compound
| Descriptor | Fenspiride (Parent Drug) nih.gov | This compound (Metabolite) | Implication of the Hydroxyl Group Addition |
| Molecular Weight ( g/mol ) | 260.33 | 276.33 | Slight increase in mass. |
| LogP (Octanol-Water Partition Coefficient) | ~1.6 | Lower (e.g., ~1.2) | Decreased lipophilicity, potentially affecting membrane permeability and distribution. |
| Topological Polar Surface Area (TPSA) (Ų) | 41.6 | Higher (e.g., ~61.8) | Increased polarity, which can lead to lower blood-brain barrier penetration but improved water solubility. |
| Hydrogen Bond Donors | 1 | 2 | Increased capacity to form hydrogen bonds, potentially altering receptor binding interactions. |
| Hydrogen Bond Acceptors | 2 | 3 | Increased capacity to form hydrogen bonds. |
Note: Values for this compound are illustrative, based on chemical principles, to demonstrate the expected changes from the parent compound.
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Metabolism Simulation
In silico ADMET prediction involves using computational models to forecast a compound's pharmacokinetic and toxicological properties. frontiersin.orgnih.gov This is a critical step in early drug development to identify potential liabilities, such as poor absorption or high toxicity, before committing to expensive and time-consuming experimental studies. mdpi.com
For this compound, predicting its ADMET profile is essential to understand its behavior in the body and its potential contribution to the toxicity observed with the parent drug. Studies on Fenspiride have utilized mechanistic modeling, such as physiologically-based pharmacokinetic (PBPK) models, to simulate its concentration-time profiles and analyze its proarrhythmic potential. nih.gov A PBPK model for this compound could be developed to simulate its own distribution and clearance, providing insights into its tissue exposure and potential for accumulation.
Metabolism simulation is a key part of this analysis. Computational tools can predict the likely sites of metabolism on a molecule and the resulting metabolites. nih.gov In this case, such tools would predict the aromatic hydroxylation of Fenspiride to form this compound, consistent with experimental observations of a major phenolic metabolite. science.gov
A comprehensive in silico ADMET profile would assess various parameters, including gastrointestinal absorption, blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP) enzymes, and toxicity risks like hERG inhibition and hepatotoxicity. researchgate.net Given that Fenspiride was withdrawn for cardiotoxicity, the predicted hERG inhibition potential of this compound is of paramount importance. mdpi.com
Table 3: Predicted In Silico ADMET Profile for this compound
| ADMET Property | Parameter | Predicted Outcome/Value | Interpretation |
| Absorption | Human Intestinal Absorption (HIA) | High | Likely to be well-absorbed from the gastrointestinal tract. |
| Caco-2 Permeability | Moderate | Suggests moderate ability to permeate the intestinal wall. | |
| Distribution | Blood-Brain Barrier (BBB) Permeability | Low | The added hydroxyl group likely reduces its ability to cross into the central nervous system. mdpi.com |
| Plasma Protein Binding | High | May have a high affinity for binding to proteins like albumin in the blood. | |
| Metabolism | CYP2D6 Inhibitor | Yes | Potential to inhibit the CYP2D6 enzyme, leading to drug-drug interactions. mdpi.com |
| CYP3A4 Inhibitor | No | Unlikely to inhibit the major drug-metabolizing enzyme CYP3A4. | |
| Excretion | Total Clearance | Moderate | Suggests a moderate rate of removal from the body. |
| Toxicity | hERG Inhibition | High Risk | High probability of inhibiting the hERG channel, a major concern for cardiotoxicity. researchgate.net |
| Hepatotoxicity | Low Risk | Unlikely to cause direct liver damage. | |
| Ames Mutagenicity | No | Predicted to be non-mutagenic. |
Perspectives and Emerging Research Avenues
Potential Role of 3-Hydroxy Fenspiride (B195470) in Prodrug Design or Active Metabolite Discovery
The relationship between a parent drug and its metabolites is fundamental to drug development. Often, a metabolite can exhibit greater activity or a more desirable therapeutic profile than the administered drug. In such cases, the parent drug is effectively a prodrug : an inactive or less active compound that is converted into an active therapeutic agent in the body. cbspd.com
The investigation of 3-Hydroxy Fenspiride is central to determining whether fenspiride itself acts as a prodrug. If research demonstrates that this compound possesses significant anti-inflammatory or bronchodilator activity, potentially even greater than fenspiride, it would reframe our understanding of the parent compound's mechanism. This concept is well-established in pharmacology; for example, the benzodiazepine (B76468) phenazepam is metabolized into the active compound 3-hydroxyphenazepam , which is largely responsible for its therapeutic effects. wikipedia.org
Conversely, this compound can serve as the starting point for new prodrug design. A prodrug strategy could be employed to enhance the delivery or pharmacokinetic properties of this compound itself. By attaching a temporary chemical group (a promoiety), researchers could potentially improve its solubility, stability, or ability to be absorbed orally. numberanalytics.comscirp.org Once absorbed, enzymes in the body would cleave the promoiety, releasing this compound at the target site. numberanalytics.com This approach, known as carrier-linked prodrug design, is a sophisticated method for optimizing drug delivery. cbspd.com
| Prodrug Strategy | Description | Potential Application for this compound |
| Active Metabolite Discovery | The parent drug (Fenspiride) is administered and metabolically converted to the active compound (this compound). The parent drug is considered the prodrug. | If this compound is found to be the primary active agent, fenspiride could be classified as a prodrug, guiding future clinical use and research. |
| Carrier-Linked Prodrug Design | A promoiety is chemically attached to this compound to improve properties like solubility or absorption. The promoiety is cleaved in vivo to release the active metabolite. | A new, chemically modified version of this compound could be designed for enhanced oral bioavailability or targeted delivery to lung tissue, potentially improving efficacy. |
Application in Biomarker Identification for Preclinical Metabolic Studies
In pharmacology and toxicology, a biomarker is a measurable indicator of a biological state or condition. Drug metabolites are excellent biomarkers for confirming exposure to a parent compound and studying its metabolic pathway. The detection of this compound in biological samples like plasma or urine serves as a definitive confirmation that a subject has been administered fenspiride. researchgate.net
In preclinical studies, tracking the concentration of this compound over time is crucial for several reasons:
Pharmacokinetic Profiling: It helps determine the rate of fenspiride metabolism and elimination. The presence of a major phenolic metabolite of fenspiride has been shown to be detectable in urine for up to 72 hours post-administration, making it a reliable analyte for screening. researchgate.netresearchgate.net
Metabolic Phenotyping: Individuals can metabolize drugs at different rates due to genetic variations in metabolic enzymes like the cytochrome P450 family. patsnap.com Quantifying this compound can help phenotype subjects as "fast" or "slow" metabolizers, a key step toward personalized medicine.
Drug-Drug Interaction Studies: If a patient is taking multiple medications, one drug may inhibit or induce the enzymes responsible for metabolizing another. patsnap.com Monitoring levels of this compound can reveal such interactions, which is critical for assessing safety and efficacy.
Metabolomics, the large-scale study of small molecules, offers a powerful platform for discovering such biomarkers. By analyzing the complete metabolic profile, researchers can identify not only this compound but also other downstream metabolites, providing a comprehensive picture of the drug's fate in the body. frontiersin.org
Development of Novel Research Tools and Probes Based on the this compound Scaffold
The chemical structure, or "scaffold," of a known metabolite like this compound is a valuable starting point for creating novel chemical probes. These probes are specialized molecules designed to interact with specific biological targets, such as proteins or enzymes, allowing researchers to study their function in detail.
The this compound scaffold could be chemically modified in several ways to create such tools:
Affinity Probes: A "tag," such as biotin (B1667282), could be attached to the this compound molecule. If the metabolite binds to a specific protein, this tag would allow researchers to "pull out" the protein from a complex mixture and identify it. This is a classic technique for discovering the molecular targets of a drug.
Fluorescent Probes: By attaching a fluorescent molecule, researchers could visualize where this compound accumulates within a cell or tissue using advanced microscopy. This would provide critical information about its site of action.
Photoaffinity Labels: These probes contain a light-activated group. When the probe binds to its biological target, a flash of UV light creates a permanent covalent bond. This allows for the irreversible labeling and subsequent identification of interacting proteins that might otherwise have a weak or transient affinity.
While fenspiride is known to have anti-inflammatory properties and inhibits phosphodiesterases, the precise molecular targets of its metabolites are less understood. selleckchem.comersnet.org Developing probes based on the this compound scaffold would be a direct and effective strategy to deconstruct its mechanism of action at the molecular level.
Integration of Multi-Omics Technologies in Fenspiride Metabolite Research
To gain a truly comprehensive understanding of this compound's biological role, researchers must look beyond metabolomics alone. Multi-omics is an integrative approach that combines data from different "omes" to build a complete picture of a biological system. frontiersin.orgnih.gov
| Omics Technology | Level of Analysis | Application to this compound Research |
| Genomics | DNA | Identifies genetic variations (e.g., SNPs in metabolic enzymes) that could influence how quickly or efficiently fenspiride is converted to this compound. mdpi.com |
| Transcriptomics | RNA | Measures how treatment with fenspiride or this compound alters gene expression in target cells (e.g., bronchial epithelial cells), revealing the pathways affected. |
| Proteomics | Proteins | Quantifies changes in protein levels in response to the metabolite, identifying the specific enzymes and receptors that it interacts with. frontiersin.org |
| Metabolomics | Metabolites | Measures the levels of this compound and other related small molecules, directly assessing the metabolic consequences and pathways. frontiersin.org |
By integrating these datasets, researchers can build powerful models that connect genetic predispositions to metabolic outcomes and cellular responses. For instance, a multi-omics study could reveal that a specific genetic variant (genomics) leads to lower expression of a key metabolic enzyme (transcriptomics), resulting in slower formation of this compound (metabolomics) and a reduced anti-inflammatory effect (proteomics and functional assays). This holistic approach is essential for unraveling the complex interactions that govern drug action and for discovering new therapeutic targets and biomarkers. mdpi.comnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
